1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea
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Overview
Description
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea is a chemical compound that features a pyrrolidinone ring and a phenethylurea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidinone ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea typically involves the reaction of a pyrrolidinone derivative with a phenethylurea precursor. One common method involves the following steps:
Formation of Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Coupling Reaction: The pyrrolidinone intermediate is then coupled with a phenethylurea derivative using a coupling reagent such as carbodiimide or a similar activating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Obtaining high-purity starting materials, including the amino acid derivative and phenethylurea precursor.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the pyrrolidinone ring or the phenethylurea moiety.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenethylurea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyrrolidinone ring.
Scientific Research Applications
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials with unique mechanical and chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenethylurea moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to influence key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but lacks the phenethyl group.
1-(5-Oxopyrrolidin-3-yl)-3-benzylurea: Contains a benzyl group instead of a phenethyl group.
1-(5-Oxopyrrolidin-3-yl)-3-ethylurea: Features an ethyl group in place of the phenethyl group.
Uniqueness
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea is unique due to the presence of the phenethyl group, which can enhance its biological activity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug development and materials science.
Properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-8-11(9-15-12)16-13(18)14-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVRSIUPBBMLOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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